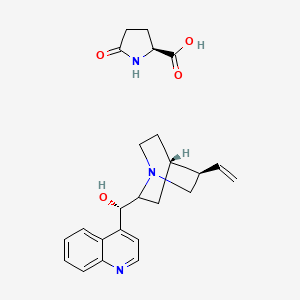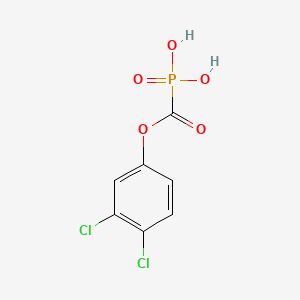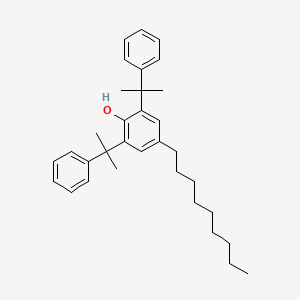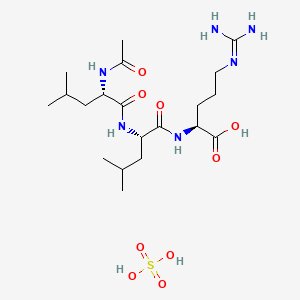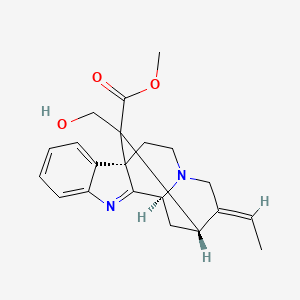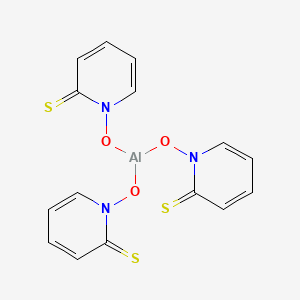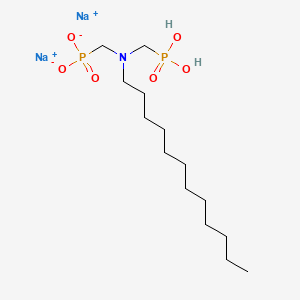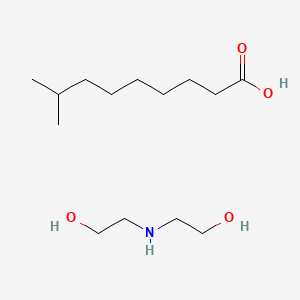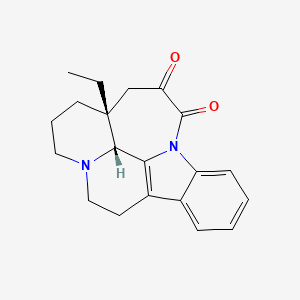
2-((4-Amino-2-chlorophenyl)azo)-1,3-dimethyl-1H-imidazolium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Amino-2-chlorophenyl)azo)-1,3-dimethyl-1H-imidazolium chloride is a synthetic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals. The compound’s unique structure, which includes an imidazolium ring, makes it of particular interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Amino-2-chlorophenyl)azo)-1,3-dimethyl-1H-imidazolium chloride typically involves the diazotization of 4-amino-2-chloroaniline followed by coupling with 1,3-dimethylimidazole. The reaction conditions often include the use of acidic media, such as hydrochloric acid, to facilitate the diazotization process. The reaction is usually carried out at low temperatures to ensure the stability of the diazonium salt formed during the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, ensuring high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-((4-Amino-2-chlorophenyl)azo)-1,3-dimethyl-1H-imidazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-Amino-2-chlorophenyl)azo)-1,3-dimethyl-1H-imidazolium chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-((4-Amino-2-chlorophenyl)azo)-1,3-dimethyl-1H-imidazolium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azo group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The imidazolium ring enhances the compound’s stability and facilitates its binding to target sites, making it effective in its applications.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-chlorophenylazo derivatives: These compounds share a similar azo structure but differ in the substituents attached to the phenyl ring.
1,3-Dimethylimidazolium derivatives: Compounds with variations in the substituents on the imidazolium ring.
Uniqueness
2-((4-Amino-2-chlorophenyl)azo)-1,3-dimethyl-1H-imidazolium chloride is unique due to the combination of the azo group and the imidazolium ring, which imparts distinct chemical and physical properties. This combination enhances its stability, reactivity, and binding affinity, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
73447-48-0 |
|---|---|
Molecular Formula |
C11H13Cl2N5 |
Molecular Weight |
286.16 g/mol |
IUPAC Name |
3-chloro-4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]aniline;chloride |
InChI |
InChI=1S/C11H12ClN5.ClH/c1-16-5-6-17(2)11(16)15-14-10-4-3-8(13)7-9(10)12;/h3-7,13H,1-2H3;1H |
InChI Key |
DUNSLKCYZJFHGD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C[N+](=C1N=NC2=C(C=C(C=C2)N)Cl)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Aminoethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12682026.png)
